molecular formula C8H5BrN2OS2 B448307 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B448307
M. Wt: 289.2g/mol
InChI Key: QYPWTJFZSHMSHJ-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the reaction of 5-bromo-2-thiophenecarbaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of a thienyl group and an imidazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C8H5BrN2OS2

Molecular Weight

289.2g/mol

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H5BrN2OS2/c9-6-2-1-4(14-6)3-5-7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)/b5-3-

InChI Key

QYPWTJFZSHMSHJ-HYXAFXHYSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C\2/C(=O)NC(=S)N2

SMILES

C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)N2

Canonical SMILES

C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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